molecular formula C13H22N2S B1216810 N'-(1-adamantylmethyl)-2-sulfanylethanimidamide CAS No. 60833-81-0

N'-(1-adamantylmethyl)-2-sulfanylethanimidamide

Cat. No.: B1216810
CAS No.: 60833-81-0
M. Wt: 238.39 g/mol
InChI Key: IMSBTGCLUSHNQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(1-adamantylmethyl)-2-sulfanylethanimidamide is a chemical compound with the molecular formula C13H22N2S It is known for its unique structure, which includes a tricyclo[3311(3,7)]decane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(1-adamantylmethyl)-2-sulfanylethanimidamide typically involves the reaction of tricyclo[3.3.1.1(3,7)]decane derivatives with ethanimidamide precursors. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards. Specific industrial methods are proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

Types of Reactions

N'-(1-adamantylmethyl)-2-sulfanylethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert it to thiols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include disulfides, sulfoxides, thiols, and substituted derivatives.

Scientific Research Applications

N'-(1-adamantylmethyl)-2-sulfanylethanimidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N'-(1-adamantylmethyl)-2-sulfanylethanimidamide involves its interaction with specific molecular targets and pathways. The mercapto group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate various biological processes and pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Mercapto-N-(tricyclo[3.3.1.1(3,7)]dec-1-ylmethyl)ethanimidamide hydrochloride: A similar compound with a hydrochloride salt form.

    Tricyclo[3.3.1.1(3,7)]decane derivatives: Compounds with similar tricyclic structures but different functional groups.

Uniqueness

N'-(1-adamantylmethyl)-2-sulfanylethanimidamide is unique due to its specific combination of a tricyclic structure and a mercapto group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

CAS No.

60833-81-0

Molecular Formula

C13H22N2S

Molecular Weight

238.39 g/mol

IUPAC Name

N'-(1-adamantylmethyl)-2-sulfanylethanimidamide

InChI

InChI=1S/C13H22N2S/c14-12(7-16)15-8-13-4-9-1-10(5-13)3-11(2-9)6-13/h9-11,16H,1-8H2,(H2,14,15)

InChI Key

IMSBTGCLUSHNQN-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)CN=C(CS)N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CN=C(CS)N

60833-81-0

Synonyms

WR 109342
WR-109342

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.